molecular formula C15H12ClF3N2O4 B14592141 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine CAS No. 61133-44-6

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine

Cat. No.: B14592141
CAS No.: 61133-44-6
M. Wt: 376.71 g/mol
InChI Key: XZNXMCOFYQUXOS-UHFFFAOYSA-N
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Description

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a nitro group attached to a phenoxy ring, making it a versatile molecule with significant chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine typically involves multiple steps. One common method includes the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid using a mixture of nitric acid and sulfuric acid . The reaction is carried out at controlled temperatures to ensure high selectivity and yield. The intermediate product is then subjected to further reactions, such as Ullmann condensation, to introduce the ethan-1-amine group .

Industrial Production Methods

Industrial production of this compound often employs continuous flow nitration processes to enhance efficiency and safety . This method allows for better control over reaction parameters and reduces the risk of hazardous by-products. The use of azeotropic distillation and catalytic processes further improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Formation of 2-{5-[2-Amino-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine.

    Substitution: Formation of various substituted phenoxy derivatives.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll synthesis in plants . This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen, causing lipid peroxidation and cell damage in plants. This mechanism makes it an effective herbicide against broadleaf weeds and grasses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine is unique due to the presence of the ethan-1-amine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and expands its range of applications in various fields.

Properties

CAS No.

61133-44-6

Molecular Formula

C15H12ClF3N2O4

Molecular Weight

376.71 g/mol

IUPAC Name

2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]ethanamine

InChI

InChI=1S/C15H12ClF3N2O4/c16-11-7-9(15(17,18)19)1-4-13(11)25-10-2-3-12(21(22)23)14(8-10)24-6-5-20/h1-4,7-8H,5-6,20H2

InChI Key

XZNXMCOFYQUXOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])OCCN

Origin of Product

United States

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